Cas no 1368216-23-2 (3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-)

3-ピリジンカルボン酸、5-(2-ナフタレニルアミノ)-は、有機合成や医薬品中間体として重要な化合物です。ナフタレン骨格とピリジン環が結合した特異な構造を持ち、高い反応性と多様な官能基導入が可能です。特に、医薬品開発におけるキーインターメディエートとしての利用価値が高く、複雑な分子構築に適しています。この化合物は優れた熱安定性を示し、精密合成における高い再現性が特徴です。また、π共役系が拡張された構造のため、光電子材料や機能性材料の原料としても注目されています。

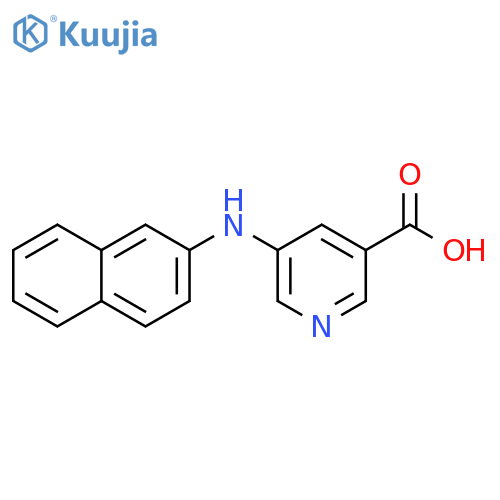

1368216-23-2 structure

商品名:3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-

- 5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid

- EN300-6477382

- 5-(Naphthalen-2-ylamino)pyridine-3-carboxylic acid

- 1368216-23-2

-

- インチ: 1S/C16H12N2O2/c19-16(20)13-8-15(10-17-9-13)18-14-6-5-11-3-1-2-4-12(11)7-14/h1-10,18H,(H,19,20)

- InChIKey: XYMPKFTZDSHJHE-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(NC2=CC=C3C(=C2)C=CC=C3)C=C1C(O)=O

計算された属性

- せいみつぶんしりょう: 264.089877630g/mol

- どういたいしつりょう: 264.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 347

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.352±0.06 g/cm3(Predicted)

- ふってん: 524.5±40.0 °C(Predicted)

- 酸性度係数(pKa): 2.26±0.10(Predicted)

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6477382-0.05g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 0.05g |

$226.0 | 2023-05-23 | |

| Enamine | EN300-6477382-0.5g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 0.5g |

$758.0 | 2023-05-23 | |

| Enamine | EN300-6477382-1.0g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 1g |

$971.0 | 2023-05-23 | |

| Enamine | EN300-6477382-10.0g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 10g |

$4176.0 | 2023-05-23 | |

| Enamine | EN300-6477382-0.25g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 0.25g |

$481.0 | 2023-05-23 | |

| Aaron | AR027Z5D-1g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 1g |

$1361.00 | 2025-02-15 | |

| Enamine | EN300-6477382-2.5g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 2.5g |

$1903.0 | 2023-05-23 | |

| Enamine | EN300-6477382-5.0g |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 5g |

$2816.0 | 2023-05-23 | |

| Aaron | AR027Z5D-250mg |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 250mg |

$687.00 | 2025-02-15 | |

| Aaron | AR027Z5D-500mg |

5-[(naphthalen-2-yl)amino]pyridine-3-carboxylic acid |

1368216-23-2 | 95% | 500mg |

$1068.00 | 2025-02-15 |

3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)- 関連文献

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1368216-23-2 (3-Pyridinecarboxylic acid, 5-(2-naphthalenylamino)-) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量